molecular formula C26H24FN3O3 B11244732 N-(4-fluorobenzyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

N-(4-fluorobenzyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

Cat. No.: B11244732
M. Wt: 445.5 g/mol
InChI Key: PVHGDHQQMYMEDG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a fluorobenzyl group, and a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.

    Attachment of the fluorobenzyl group: This step involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dibenzo[b,e][1,4]diazepine core.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the dibenzo[b,e][1,4]diazepine core can be reduced to form alcohol derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the dibenzo[b,e][1,4]diazepine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorobenzyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its dibenzo[b,e][1,4]diazepine core.

    Materials Science: The unique combination of functional groups may make it useful in the development of novel polymers or materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as receptors or enzymes in the central nervous system. The dibenzo[b,e][1,4]diazepine core suggests potential activity as a modulator of neurotransmitter systems, while the furan and fluorobenzyl groups may influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the core structure and may have similar pharmacological properties.

    Fluorobenzyl derivatives: Compounds with a fluorobenzyl group may exhibit similar chemical reactivity and biological activity.

    Furan-containing compounds: These compounds may share similar synthetic routes and chemical reactivity.

Uniqueness

N-(4-fluorobenzyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the furan ring, fluorobenzyl group, and dibenzo[b,e][1,4]diazepine core in a single molecule provides a versatile platform for further modification and optimization in various applications.

Properties

Molecular Formula

C26H24FN3O3

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetamide

InChI

InChI=1S/C26H24FN3O3/c27-18-12-10-17(11-13-18)15-28-24(32)16-30-21-7-2-1-5-19(21)29-20-6-3-8-22(31)25(20)26(30)23-9-4-14-33-23/h1-2,4-5,7,9-14,26,29H,3,6,8,15-16H2,(H,28,32)

InChI Key

PVHGDHQQMYMEDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=C(C=C4)F)C5=CC=CO5)C(=O)C1

Origin of Product

United States

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